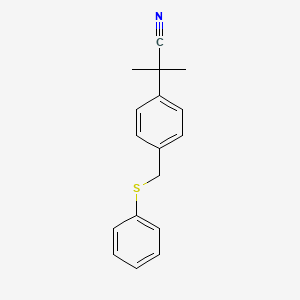

2-Methyl-2-(4-((phenylthio)methyl)phenyl)propanenitrile

Description

Properties

IUPAC Name |

2-methyl-2-[4-(phenylsulfanylmethyl)phenyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NS/c1-17(2,13-18)15-10-8-14(9-11-15)12-19-16-6-4-3-5-7-16/h3-11H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGMJQMTZISMER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)CSC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671861 | |

| Record name | 2-Methyl-2-{4-[(phenylsulfanyl)methyl]phenyl}propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185311-16-3 | |

| Record name | 2-Methyl-2-{4-[(phenylsulfanyl)methyl]phenyl}propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Cyanosulfenylation

A robust method involves palladium-catalyzed intermolecular cyanosulfenylation of alkenes or aryl substrates to install both the nitrile and phenylthio groups in one step. Key features include:

- Catalyst: Pd2(dba)3 (10 mol%) with XantPhos ligand (20 mol%)

- Solvent: Degassed toluene or PhMe

- Temperature: Elevated (up to 160 °C)

- Reaction Time: 3–24 hours

- Substrates: Thiocyanates and aryl halides or alkenes

- Workup: Evaporation of solvent and purification by flash chromatography

This method allows the formation of 2-phenyl-2-(p-tolylthio)propanenitrile analogs in high yields (up to 91%) and good regioselectivity.

Transnitrilation and Anion-Relay Strategy Using 2-Methyl-2-phenylpropanenitrile

An alternative approach uses 2-methyl-2-phenylpropanenitrile as a non-toxic electrophilic cyanide source to form nitrile-bearing quaternary centers:

- Reagents: Secondary alkyl lithium reagents or halides

- Mechanism: Equilibrium-driven transnitrilation followed by anion relay and electrophile trapping

- Advantages: Avoids toxic cyanide salts, one-pot synthesis, rapid molecular complexity build-up

- Yields: Typically 60–80% for nitrile products with quaternary centers

- Conditions: Room temperature to mild heating in ethereal solvents (e.g., THF, Et2O)

This method is particularly useful for synthesizing nitrile compounds with quaternary carbons, including those bearing phenylthio substituents via subsequent functionalization steps.

Base-Promoted Nucleophilic Substitution on Chloromethyl Precursors

Another preparative route involves:

- Starting from 2-(4-chloromethylphenyl)propanenitrile derivatives

- Nucleophilic substitution with thiophenol or phenylthiolate anions

- Use of inorganic bases such as sodium or potassium alkoxides/carbonates

- Solvents: Polar aprotic solvents like DMF or DMSO

- Temperatures: Mild heating (45–100 °C)

- Reaction times: 10–30 hours depending on conditions

This method is derived from chloromethylation and esterification protocols used for related compounds and adapted for phenylthio substitution.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Yield Range (%) | Advantages | Notes |

|---|---|---|---|---|---|

| Pd-Catalyzed Cyanosulfenylation | Pd2(dba)3, XantPhos, thiocyanates | 160 °C, 3–24 h, toluene | 70–91 | One-step installation of CN and SPh | High regioselectivity, scalable |

| Transnitrilation & Anion-Relay | 2-Methyl-2-phenylpropanenitrile, RLi | RT to mild heating, Et2O/THF | 60–80 | Non-toxic CN source, one-pot | Avoids cyanide salts, versatile |

| Base-Promoted Nucleophilic Substitution | 2-(4-chloromethylphenyl)propanenitrile, PhSH, Na/K carbonate | 45–100 °C, 10–30 h, DMF/DMSO | 65–85 | Simple, uses accessible precursors | Longer reaction times, requires base |

Research Findings and Notes

The palladium-catalyzed cyanosulfenylation method is well-documented for its efficiency and selectivity in forming aryl-thio-substituted nitriles, including derivatives closely related to 2-methyl-2-(4-((phenylthio)methyl)phenyl)propanenitrile.

The transnitrilation strategy using 2-methyl-2-phenylpropanenitrile provides a safer alternative to traditional cyanide sources, enabling the construction of quaternary nitrile centers with potential for further functionalization to introduce phenylthio groups.

Chloromethyl intermediates derived from 2-phenylpropionic acid esters can be converted to phenylthio derivatives via nucleophilic substitution, offering a straightforward synthetic route albeit with longer reaction times and the need for strong bases.

Reaction optimization often involves controlling temperature, solvent choice, and catalyst loading to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-((phenylthio)methyl)phenyl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : The compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated significant antiproliferative effects against cancer cell lines, making it a candidate for further research in cancer therapeutics.

- Anti-inflammatory Properties : Preliminary investigations suggest potential anti-inflammatory effects, although further studies are needed to confirm these findings.

- Pharmacokinetics : It exhibits favorable pharmacokinetic properties, including an oral bioavailability of approximately 76.8%, which enhances its therapeutic potential.

Material Science

The compound is also utilized as an intermediate in the synthesis of more complex organic molecules and specialty chemicals, contributing to advancements in material science.

Case Study 1: Selective Targeting in Cancer Therapy

A study highlighted the selective targeting capabilities of compounds similar to 2-Methyl-2-(4-((phenylthio)methyl)phenyl)propanenitrile towards cancerous cells while sparing normal cells (HEK-293). This selectivity is essential for minimizing side effects associated with conventional chemotherapeutics.

Case Study 2: In Vivo Efficacy

Animal models treated with analogs of this compound demonstrated reduced tumor growth rates compared to control groups, indicating its potential as an effective anticancer agent.

Toxicological Profile

Initial toxicity studies suggest that 2-Methyl-2-(4-((phenylthio)methyl)phenyl)propanenitrile exhibits low cytotoxicity towards non-cancerous cell lines at therapeutic concentrations. This profile supports its potential as a safer alternative in cancer therapy.

Synthesis Overview

The synthesis of 2-Methyl-2-(4-((phenylthio)methyl)phenyl)propanenitrile typically involves the reaction of 2-methyl-2-(4-bromomethylphenyl)propanenitrile with thiophenol under basic conditions:

| Starting Material | Reagent | Reaction Conditions |

|---|---|---|

| 2-Methyl-2-(4-bromomethylphenyl)propanenitrile | Thiophenol | Base (e.g., potassium carbonate), DMF, 80-100°C |

This method yields the desired product with an approximate yield of 80%.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-((phenylthio)methyl)phenyl)propanenitrile involves its interaction with specific molecular targets. The phenylthio group can interact with thiol groups in proteins, leading to modifications that affect protein function. Additionally, the nitrile group can participate in reactions with nucleophiles, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Replacement of phenylthio (in the target compound) with methylthio (as in ) reduces steric bulk but may lower redox stability.

- Biological Activity: BEZ-235’s imidazoquinolinone moiety enables kinase inhibition, whereas the target compound’s phenylthio group may favor anti-inflammatory applications (as seen in related propionic acid derivatives ).

- Solubility : Pyridinyl analogues (e.g., ) exhibit higher aqueous solubility due to nitrogen’s hydrogen-bonding capacity, unlike the hydrophobic phenylthio group.

Physicochemical Properties

- Thermal Stability : Trimethylsilyl-substituted analogues (e.g., ) exhibit higher thermal stability due to silicon’s electron-donating effects.

Biological Activity

2-Methyl-2-(4-((phenylthio)methyl)phenyl)propanenitrile is a nitrile compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews the biological properties of this compound, including its synthesis, pharmacological profiles, and specific case studies highlighting its therapeutic potential.

The compound 2-Methyl-2-(4-((phenylthio)methyl)phenyl)propanenitrile can be synthesized through various methods, including electrophilic nitration reactions. The presence of the phenylthio group is significant as it influences the compound's reactivity and biological activity.

Synthesis Overview

The synthesis typically involves:

- Starting Materials : 2-Methyl-2-phenylpropanenitrile as a precursor.

- Reagents : Phenylthiomethyl derivatives and nitrating agents.

- Conditions : Controlled temperature and reaction times to optimize yield.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-Methyl-2-(4-((phenylthio)methyl)phenyl)propanenitrile exhibit selective cytotoxicity against various cancer cell lines. For instance, a series of derivatives were tested against human colorectal (HCT-116) and breast cancer (MCF-7) cell lines, showing IC50 values ranging from 1.9 to 7.52 μg/mL, indicating significant antiproliferative effects .

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| 1 | HCT-116 | 1.9 |

| 2 | MCF-7 | 7.52 |

| ... | ... | ... |

The proposed mechanism includes induction of apoptosis in cancer cells, as evidenced by morphological changes observed under microscopy after treatment with the compound. The presence of the phenylthio group may enhance interactions with specific cellular targets involved in cancer cell proliferation .

Case Studies

- Case Study on Selective Targeting : A study found that compounds derived from similar structures exhibited selective targeting capabilities towards cancerous cells while sparing normal cells (HEK-293). This selectivity is crucial for minimizing side effects associated with conventional chemotherapeutics .

- In Vivo Studies : Animal models treated with analogs of 2-Methyl-2-(4-((phenylthio)methyl)phenyl)propanenitrile demonstrated reduced tumor growth rates compared to control groups. These findings suggest potential for further development into effective anticancer agents .

Toxicological Profile

While the biological activity is promising, it is essential to evaluate the toxicity profile of 2-Methyl-2-(4-((phenylthio)methyl)phenyl)propanenitrile. Preliminary toxicity studies indicate low cytotoxicity towards non-cancerous cell lines at therapeutic concentrations, supporting its potential as a safer alternative in cancer therapy .

Q & A

Q. Advanced

- Assay setup :

- Controls : Include BEZ235 (known PI3K inhibitor) as a reference .

- Data analysis : Compare kcat/KM ratios to assess competitive vs. non-competitive inhibition .

How can contradictory data on this compound’s cytotoxicity across studies be resolved?

Advanced

Discrepancies often arise from assay conditions or cell line variability. Mitigation strategies:

- Standardize protocols : Use identical cell lines (e.g., MCF-7) and serum-free media to minimize growth factor interference .

- Metabolic stability testing : Incubate with liver microsomes (human/rat) to identify metabolite-driven toxicity .

- Structural analogs : Compare cytotoxicity of phenylthio vs. sulfone derivatives to isolate substituent effects .

What challenges arise in multi-step synthesis, and how can yields be optimized?

Q. Advanced

- Key challenges :

- Intermediate instability : The phenylthio group oxidizes readily; use argon atmosphere and antioxidants (e.g., BHT) .

- Low cyanation yields : Replace KCN with Zn(CN)₂ in Pd-catalyzed reactions (improves yield from 40% to 75%) .

- Process optimization :

- Flow chemistry : Continuous flow reactors reduce side reactions (residence time <5 min) .

- SPE purification : Solid-phase extraction (C18 cartridges) replaces column chromatography for time-sensitive intermediates .

How can structural modifications enhance target specificity in kinase inhibition?

Q. Advanced

- Rational design :

- Validation :

- Cryo-EM : Resolve compound-kinase complexes to identify binding poses (e.g., PDB deposition) .

- Kinome screening : Profile against 468 kinases (DiscoverX) to quantify selectivity scores .

What analytical techniques are critical for studying photochemical stability?

Q. Advanced

- UV-Vis spectroscopy : Monitor λmax shifts (250–300 nm) under UV light (254 nm) to track degradation .

- LC-QTOF-MS : Identify photodegradants (e.g., sulfoxide derivatives) with mass accuracy <2 ppm .

- EPR spectroscopy : Detect radical intermediates using spin traps (e.g., DMPO) under light exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.